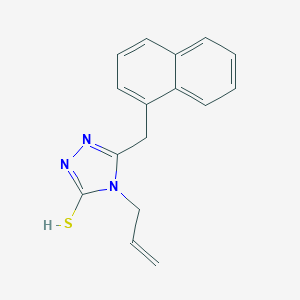![molecular formula C29H25N3O4S B389477 (2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B389477.png)
(2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as methoxy, phenyl, and carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 6-ethylthiouracil with bromoacetic acid, anhydrous sodium acetate, acetic anhydride, and acetic acid, followed by the addition of a suitable aldehyde . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.
Industrial Production Methods
the principles of green chemistry, such as the use of sustainable irradiation and aqueous conditions, can be applied to minimize environmental impact .
化学反应分析
Types of Reactions
(2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
(2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-chikungunya agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential therapeutic effects.
作用机制
The mechanism of action of (2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism .
相似化合物的比较
Similar Compounds
- 2-(4-(ALLYLOXY)-3-METHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE
- 2-(4-BUTOXY-3-METHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE
Uniqueness
Compared to similar compounds, (2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in different scientific fields.
属性
分子式 |
C29H25N3O4S |
|---|---|
分子量 |
511.6g/mol |
IUPAC 名称 |
(2E)-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H25N3O4S/c1-18-25(27(33)31-21-7-5-4-6-8-21)26(20-11-15-23(36-3)16-12-20)32-28(34)24(37-29(32)30-18)17-19-9-13-22(35-2)14-10-19/h4-17,26H,1-3H3,(H,31,33)/b24-17+ |
InChI 键 |
TXTDUYJAYZROHX-JJIBRWJFSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
手性 SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
规范 SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B389396.png)
![11-[2-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389397.png)
![4-hydroxy-3-(4-methoxybenzoyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B389399.png)

![7-tert-butyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389401.png)
![Ethyl 2-({4-chloro-3-nitrobenzoyl}amino)-5-[(4-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B389402.png)
![ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B389404.png)
![1-{[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thienyl]carbonyl}indoline](/img/structure/B389407.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B389408.png)
![2-{4-[4-nitro-2-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389409.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]decanamide](/img/structure/B389410.png)
![3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389411.png)
![6-Amino-3-phenyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389414.png)
![N'-[(Z)-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-2-BROMOBENZOHYDRAZIDE](/img/structure/B389419.png)
